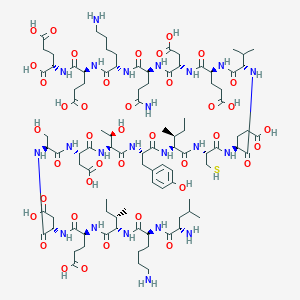
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursors in methanol. For instance, Schiff base compounds with oxadiazole units are prepared from reactions involving amino-oxadiazole and benzaldehyde derivatives in methanol, highlighting a common synthetic route for oxadiazole derivatives (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The structural characterization of these compounds includes various spectroscopic techniques such as IR, UV–Vis, 1H, and 13C NMR. These methods provide detailed insights into the molecular structure, showcasing the versatility and complex nature of oxadiazole derivatives (Kakanejadifard et al., 2013).
Chemical Reactions and Properties
Oxadiazole compounds exhibit interesting chemical behavior, such as photochemical rearrangements and reactions with nucleophiles. For example, the photochemical behavior of certain oxadiazole derivatives in methanol leads to ring photoisomerization or formation of open-chain compounds, depending on the substituents and reaction conditions (Buscemi et al., 1988).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including solubility and phase behavior, are influenced by their molecular structure. The solvatochromism and tautomeric behavior, observed through UV-Vis absorption spectra, indicate how molecular properties change with environmental conditions (Kakanejadifard et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, highlight the functional versatility of oxadiazole derivatives. Their reaction with methyliodide, for instance, showcases their potential in forming new chemical entities (Bohle & Perepichka, 2009).
Applications De Recherche Scientifique
Synthetic Routes and Characterization
Synthesis and Stability : Research has demonstrated innovative synthetic routes and the stability of oxadiazole derivatives. For instance, Bohle and Perepichka (2009) detailed a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, showcasing the chemical's pronounced acid/base stability and potential for derivative formation (D. S. Bohle & I. Perepichka, 2009).
Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, highlighting their utility in industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).
Antibacterial Properties : Kakanejadifard et al. (2013) synthesized Schiff base compounds with oxadiazole structures and evaluated their antibacterial activities against gram-positive and gram-negative bacteria, revealing potent antibacterial properties (A. Kakanejadifard et al., 2013).
Materials Science and Energetic Materials
Photoreactive Synthesis : Buscemi, Pace, and colleagues (2001) reported on a photochemical methodology to synthesize fluorinated 1,2,4-oxadiazoles, indicating applications in materials science and organic synthesis (S. Buscemi, A. Pace, R. Calabrese, N. Vivona, & P. Metrangolo, 2001).
Energetic Materials : Research into the synthesis and characterization of 1,2,4-oxadiazole derivatives has also focused on their potential as insensitive energetic materials, offering safer alternatives for explosive compounds (Qiong Yu et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJMIGPYYWVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555451 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
CAS RN |
112960-56-2 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)




